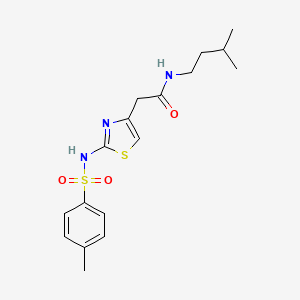

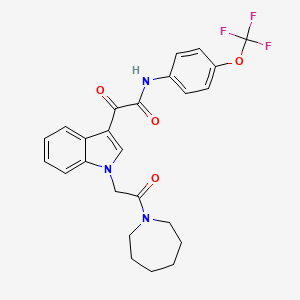

N-isopentyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiazole derivatives are a class of organic compounds that contain a five-membered aromatic ring made up of three carbon atoms, one nitrogen atom, and one sulfur atom . They are known for their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor properties .

Synthesis Analysis

Thiazole derivatives can be synthesized through various methods. One common method involves the treatment of different amines with alkyl cyanoacetates . Another method involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazole derivatives have been found to exhibit various chemical reactions. For instance, the reaction of the active methylene moiety of N-(benzothiazol-2-yl)-2-cyanoacetamide with phenyl isothiocyanate yielded a non-isolable intermediate potassium sulphide salt .Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique

Structure-Activity Relationships in Medicinal Chemistry

Research on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors identified analogs with improved metabolic stability, highlighting the importance of heterocyclic modifications for pharmacological enhancements. For instance, analogs demonstrated comparable in vitro potency and in vivo efficacy with minimized deacetylated metabolites in hepatocytes, indicating a strategic approach to enhance drug stability and effectiveness (Stec et al., 2011).

Antimicrobial Applications

Novel thiazole derivatives incorporating sulfonamide moieties have been synthesized for antimicrobial purposes. These compounds exhibit promising antibacterial and antifungal activities, demonstrating the potential of sulfonamide-thiazole conjugates as versatile antimicrobial agents (Darwish et al., 2014).

Enzyme Inhibition for Therapeutic Targets

Thiazolylsulfonamides related to pritelivir, a helicase-primase inhibitor, have been explored as carbonic anhydrase inhibitors, revealing low nanomolar inhibition constants across various human carbonic anhydrase isoforms. This suggests a potential therapeutic avenue for conditions such as cancer, obesity, and epilepsy, where carbonic anhydrases play critical roles (Carta et al., 2017).

Anticancer Activity

The synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and their evaluation against human lung adenocarcinoma cells unveiled compounds with high selectivity and potential apoptotic effects, indicating the relevance of these derivatives in anticancer research (Evren et al., 2019).

Antioxidant Properties

Amidomethane sulfonyl-linked heterocycles have shown significant antioxidant activity, surpassing that of standard ascorbic acid in some cases. This underscores the potential of sulfonamide-linked heterocycles in developing antioxidant therapies (Talapuru et al., 2014).

Mécanisme D'action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, depending on the specific biological activity they exhibit . For instance, some thiazole derivatives can inhibit the synthesis of certain proteins, disrupt cell membrane integrity, or interfere with metabolic pathways .

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways, depending on their specific biological activity .

Result of Action

Thiazole derivatives are known to have various effects at the molecular and cellular level, depending on their specific biological activity .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .

Orientations Futures

Propriétés

IUPAC Name |

N-(3-methylbutyl)-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3S2/c1-12(2)8-9-18-16(21)10-14-11-24-17(19-14)20-25(22,23)15-6-4-13(3)5-7-15/h4-7,11-12H,8-10H2,1-3H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REDZQJVXQPVPEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCCC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylpyridin-2-amine](/img/structure/B2798857.png)

![5-Fluoro-2-[(5-fluorosulfonyloxypyridine-3-carbonyl)-methylamino]pyrimidine](/img/structure/B2798859.png)

![N-(4-fluorophenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2798860.png)

![N-(3-chlorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2798866.png)

![3-methoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2798868.png)

methanone](/img/structure/B2798870.png)

![3-(1-(2-chloro-6-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2798872.png)

![2-[(2-Chlorophenyl)sulfanyl]quinoxaline](/img/structure/B2798877.png)

![4-(1-(2-(4-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2798878.png)